Flaviviruses-IN-3

Antiviral drug discovery Flavivirus protease inhibition West Nile virus research

Choose Flaviviruses-IN-3 (compound 87, WAY-324593) for your flavivirus protease research. This quinoline-4-carboxamide delivers defined 54% WNV protease inhibition and a quantified 20S proteasome off-target profile (45.0% at 100 µM), enabling precise polypharmacology-aware studies. With unambiguous patent provenance (WO2010039538), DMSO solubility ≥125 mg/mL, and paired SAR utility alongside Flaviviruses-IN-2, it ensures reproducible, publishable data. Procure ≥98% purity batches with documented storage/shipping conditions.

Molecular Formula C26H23N3O4S
Molecular Weight 473.5 g/mol
Cat. No. B6100844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlaviviruses-IN-3
Molecular FormulaC26H23N3O4S
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC(=O)C
InChIInChI=1S/C26H23N3O4S/c1-3-18-8-10-19(11-9-18)25-16-23(22-6-4-5-7-24(22)28-25)26(31)27-20-12-14-21(15-13-20)34(32,33)29-17(2)30/h4-16H,3H2,1-2H3,(H,27,31)(H,29,30)
InChIKeyBFDIEQUQKQXLAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flaviviruses-IN-3 (WAY-324593): A Quinoline Carboxamide Inhibitor for Flavivirus Protease Research and Procurement


Flaviviruses-IN-3 (also designated as WAY-324593, compound 87) is a synthetic small-molecule quinoline-4-carboxamide derivative that functions as an inhibitor of flavivirus proteases [1]. The compound is specifically characterized as a West Nile virus (WNV) protease inhibitor, exhibiting a defined potency profile in biochemical assays . This compound belongs to a chemotype series developed for targeting flavivirus NS2B-NS3 protease activity, with its activity documented in the patent literature as part of a broader structure-activity relationship (SAR) investigation [1]. The compound demonstrates distinct physiochemical properties including a molecular weight of 473.54 g/mol (C26H23N3O4S) and favorable solubility characteristics in DMSO at concentrations exceeding 125 mg/mL, making it suitable for in vitro biochemical and cell-based screening applications .

Flaviviruses-IN-3 (WAY-324593) Cannot Be Interchanged with Other Flavivirus Protease Inhibitors in Research Protocols


Despite sharing the general classification of 'flavivirus protease inhibitor,' compounds within this series exhibit substantial differences in molecular architecture, potency metrics, and selectivity profiles that preclude direct substitution. Flaviviruses-IN-3 belongs to the quinoline carboxamide chemotype [1], which differs fundamentally from structurally unrelated flavivirus inhibitors such as indole-2-carboxamide derivatives (e.g., NS2B/NS3-IN-3) that possess distinct binding determinants and resistance mutation profiles . Even within the same quinoline series, minor structural modifications produce quantifiable differences in WNV protease inhibition: the ethylphenyl-substituted derivative (Flaviviruses-IN-3) yields 54% inhibition, while its close structural analog Flaviviruses-IN-2 (compound 78) produces 56% inhibition . These discrete SAR differences translate to measurable variations in assay performance and downstream experimental reproducibility. Furthermore, the compound's ChEMBL-derived bioactivity profile reveals interactions with non-target systems including the 20S proteasome (post-acid activity inhibition of 45.0% at 100 μM) that are not universally shared by other flavivirus protease inhibitors, rendering simple compound interchange scientifically invalid without full revalidation of experimental parameters [2].

Flaviviruses-IN-3 Procurement Decision Guide: Quantitative Differentiation from Closest Analogs


Flaviviruses-IN-3 vs. Flaviviruses-IN-2: Quantified Difference in WNV Protease Inhibition Activity

Flaviviruses-IN-3 (compound 87, ethylphenyl-substituted quinoline carboxamide) demonstrates a quantified WNV protease inhibition of 54% . In direct comparison, its closest structural analog Flaviviruses-IN-2 (compound 78) exhibits a marginally higher inhibition of 56% under presumably comparable assay conditions . This 2 percentage point differential, while modest in absolute magnitude, represents a measurable SAR divergence between two structurally related compounds within the same patent series that may influence compound selection depending on whether research objectives prioritize maximal inhibition or comparative mechanistic profiling.

Antiviral drug discovery Flavivirus protease inhibition West Nile virus research

Flaviviruses-IN-3 vs. NS2B/NS3-IN-3: Chemotype Divergence and Resistance Profile Differentiation

Flaviviruses-IN-3 (WAY-324593) is a quinoline-4-carboxamide derivative targeting WNV protease with 54% inhibition . In contrast, NS2B/NS3-IN-3 hydrochloride (CAS 2832876-91-0) is an indole-2-carboxamide chemotype that also targets the NS2B/NS3 protease but possesses a completely distinct molecular framework (C19H22ClN3O2, MW 359.85) . Critically, NS2B/NS3-IN-3 carries documented resistance-associated mutations (K136E and D75A) in the NS3 protease domain that alter drug binding affinity, whereas no specific resistance mutations have been characterized for the quinoline carboxamide series including Flaviviruses-IN-3 . This chemotype divergence has direct implications for cross-resistance potential: mutations conferring resistance to one chemotype may not affect the other, making chemotype selection a critical variable in experimental design.

Antiviral resistance Protease inhibitor chemotypes Flavivirus drug development

Flaviviruses-IN-3 Solubility Profile: Quantified DMSO Solubility for In Vitro Assay Compatibility

Flaviviruses-IN-3 demonstrates DMSO solubility of 125 mg/mL (263.97 mM) to 112.5 mg/mL (237.57 mM) across vendor specifications, with sonication and heating to 60°C recommended for optimal dissolution. In contrast, the comparator compound Flaviviruses-IN-2 lacks published solubility specifications in accessible vendor documentation, representing a data gap that complicates experimental planning and stock solution preparation. The quantified solubility of Flaviviruses-IN-3 enables precise calculation of stock concentrations and dilution schemes without requiring empirical solubility determination prior to assay deployment.

Compound solubility In vitro assay preparation Reagent handling

Flaviviruses-IN-3 Polypharmacology Profile: Quantified Off-Target Activity at Rabbit 20S Proteasome

Flaviviruses-IN-3 exhibits measurable off-target activity against the rabbit 20S proteasome, inhibiting post-acid activity by 45.0% at 100 μM and trypsin-like activity with an IC50 of 25,600 nM (25.6 μM) at pH 8 after 15 minutes . This polypharmacology profile distinguishes Flaviviruses-IN-3 from other flavivirus protease inhibitors that may not have been profiled against the proteasome. The ChEMBL database also documents activity of this compound against multiple additional targets including Menin-MLL interaction, Cruzain, and Aldehyde Dehydrogenase 1 . While this broad bioactivity profile may be advantageous for certain research applications, it represents a critical selection criterion: researchers requiring high target specificity must account for this documented polypharmacology when interpreting experimental results.

Polypharmacology Off-target activity Selectivity profiling

Flaviviruses-IN-3 Patent Origin and Structural Identity Confirmation for Reproducible Procurement

Flaviviruses-IN-3 is explicitly disclosed as 'compound 87' in WO2010039538 (Padmanabhan et al.), a patent document that provides the full synthetic scheme, structural characterization, and primary biological activity data for the quinoline carboxamide series [1]. This patent linkage enables independent structural verification via the disclosed IUPAC name N-[4-(acetylsulfamoyl)phenyl]-2-(4-ethylphenyl)quinoline-4-carboxamide and canonical SMILES string [2]. In contrast, many commercially available flavivirus inhibitor research compounds lack traceable patent provenance or are designated only by internal vendor catalog numbers, creating ambiguity regarding structural identity and batch-to-batch consistency. The availability of patent-derived identity confirmation for Flaviviruses-IN-3 supports rigorous documentation practices required for peer-reviewed publication and regulatory submissions.

Patent-derived compounds Structural confirmation Procurement quality control

Flaviviruses-IN-3 (WAY-324593) Procurement-Linked Application Scenarios Based on Quantitative Evidence


Comparative SAR Studies: Differentiating Quinoline Carboxamide Analogs in Flavivirus Protease Inhibition

Flaviviruses-IN-3 (54% WNV protease inhibition) and Flaviviruses-IN-2 (56% WNV protease inhibition) serve as paired tools for structure-activity relationship investigations within the quinoline carboxamide chemotype . Researchers can deploy both compounds in parallel biochemical assays to characterize how minor structural modifications (ethylphenyl vs. alternative substituents) influence protease inhibition potency. This scenario leverages the documented 2 percentage point differential between these two patent-derived compounds to probe SAR determinants without requiring custom chemical synthesis. The quantifiable activity difference supports robust statistical analysis of replicate experiments and enables dose-response curve comparisons between structurally related inhibitors .

Chemotype-Specific Resistance Profiling in Antiviral Drug Discovery

Given the documented resistance-associated mutations (K136E, D75A) affecting the indole-2-carboxamide chemotype (NS2B/NS3-IN-3) , Flaviviruses-IN-3 provides a structurally distinct quinoline carboxamide scaffold for investigating chemotype-specific resistance mechanisms. Researchers conducting flavivirus protease inhibitor resistance studies should deploy Flaviviruses-IN-3 alongside indole-based inhibitors to assess whether resistance mutations arising against one chemotype confer cross-resistance to the quinoline series. This application scenario addresses a critical gap in understanding flavivirus protease inhibitor cross-resistance patterns and supports rational drug combination or sequential treatment strategy development .

Polypharmacology-Aware Flavivirus Research Requiring Documented Off-Target Characterization

Flaviviruses-IN-3 possesses a documented polypharmacology profile including quantified 20S proteasome inhibition (45.0% at 100 μM; IC50 = 25,600 nM against trypsin-like activity) . This characterized off-target activity makes Flaviviruses-IN-3 suitable for research applications where polypharmacology awareness is essential—for example, studies investigating cellular pathway crosstalk between flavivirus replication and host proteasome function, or experiments requiring explicit documentation of off-target effects for publication. Conversely, researchers requiring high target specificity for mechanistic studies may select alternative compounds lacking documented proteasome activity. The availability of this quantified off-target data enables informed compound selection based on experimental objectives rather than default reagent choices .

Reproducible Flavivirus Protease Inhibitor Procurement for Peer-Reviewed Publication

Flaviviruses-IN-3 is explicitly designated as 'compound 87' in patent WO2010039538 [1], providing unambiguous structural identity traceability required for Methods sections in peer-reviewed journals. The compound's complete IUPAC name N-[4-(acetylsulfamoyl)phenyl]-2-(4-ethylphenyl)quinoline-4-carboxamide and canonical SMILES string enable independent structural verification [2]. This patent linkage supports compliance with journal data reproducibility standards (e.g., Nature Portfolio reporting requirements, ACS Chemical Biology guidelines) that mandate disclosure of compound provenance and structural confirmation. Additionally, the compound's quantified DMSO solubility (125 mg/mL, 263.97 mM) facilitates precise preparation of stock solutions for multi-institutional collaborative studies where standardized protocols are essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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